molecular formula C7H14O3Si B14288230 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane CAS No. 116393-19-2

2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane

Cat. No.: B14288230
CAS No.: 116393-19-2
M. Wt: 174.27 g/mol
InChI Key: IOPZLSMCKVUTBU-UHFFFAOYSA-N
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Description

2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure

Preparation Methods

The synthesis of 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane typically involves the reaction of appropriate silicon-containing precursors with organic reagents. One common method includes the hydrosilylation of vinyl-containing compounds with methylsiloxane derivatives under controlled conditions. Industrial production methods often involve the use of catalysts such as platinum or rhodium to facilitate the reaction and achieve high yields.

Chemical Reactions Analysis

2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.

    Polymerization: Under specific conditions, it can undergo polymerization to form organosilicon polymers with unique properties.

Scientific Research Applications

2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.

    Biology: The compound is explored for its potential use in drug delivery systems and biomedical applications due to its biocompatibility.

    Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives, offering enhanced properties such as flexibility and durability.

Mechanism of Action

The mechanism of action of 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially affecting cellular functions. The compound’s unique structure allows it to form stable complexes with other molecules, influencing its reactivity and applications.

Comparison with Similar Compounds

2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane can be compared with other organosilicon compounds such as:

    2,2-Dimethyl-1,3,6,2-trioxasilocane: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    2-Ethynyl-1,3,5-trimethylbenzene: Another organosilicon compound with distinct properties and uses.

    Cycloalkanes: While not organosilicon compounds, they share some structural similarities and can be used for comparative studies in reactivity and applications.

Properties

CAS No.

116393-19-2

Molecular Formula

C7H14O3Si

Molecular Weight

174.27 g/mol

IUPAC Name

2-ethenyl-2-methyl-1,3,6,2-trioxasilocane

InChI

InChI=1S/C7H14O3Si/c1-3-11(2)9-6-4-8-5-7-10-11/h3H,1,4-7H2,2H3

InChI Key

IOPZLSMCKVUTBU-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(OCCOCCO1)C=C

Origin of Product

United States

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